4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-chlorophenyl)-
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Overview
Description
4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-chlorophenyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol . Another approach includes the 1,3-dipolar cycloaddition reaction of an alkyne with various aromatic and aliphatic azides using a copper (II) catalyst in the presence of sodium ascorbate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions such as temperature, pressure, and solvent systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-chlorophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its role as a CDK2 inhibitor makes it valuable in studying cell cycle regulation.
Mechanism of Action
The mechanism of action of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-chlorophenyl)- involves its binding to the active site of CDK2, inhibiting its activity. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another CDK2 inhibitor with a similar structure.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Shares the triazole ring fusion and exhibits similar biological activities.
Uniqueness
4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-chlorophenyl)- is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a more potent inhibitor compared to its analogs .
Properties
CAS No. |
141300-31-4 |
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Molecular Formula |
C12H7ClN6O |
Molecular Weight |
286.68 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-1,5,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C12H7ClN6O/c13-7-1-3-8(4-2-7)18-6-15-19-11(20)9-5-14-17-10(9)16-12(18)19/h1-6H,(H,14,17) |
InChI Key |
KVMUJUGVKGHKSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN3C2=NC4=C(C3=O)C=NN4)Cl |
Origin of Product |
United States |
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